molecular formula C14H10BrNOS B13376582 Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)-

Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)-

Cat. No.: B13376582
M. Wt: 320.21 g/mol
InChI Key: SAYIQTCKHKPWJV-CSKARUKUSA-N
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Description

Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- is a chemical compound that features a propenone backbone substituted with a 4-bromophenyl group and a 2-pyridylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- typically involves the reaction of 4-bromobenzaldehyde with 2-pyridylthiol in the presence of a base. The reaction proceeds through a condensation mechanism, forming the propenone structure. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-bromophenyl)-2-(2-pyridylthio)acetamide
  • 2-(4-Bromophenyl)-6,6-dimethyl-1-(4-(5-(trifluoromethyl)(2-pyridylthio))phenyl)-5,6,7-trihydroindol-4-one

Uniqueness

Propenone, 1-(4-bromophenyl)-3-(2-pyridylthio)- is unique due to its specific substitution pattern and the presence of both bromophenyl and pyridylthio groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H10BrNOS

Molecular Weight

320.21 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-pyridin-2-ylsulfanylprop-2-en-1-one

InChI

InChI=1S/C14H10BrNOS/c15-12-6-4-11(5-7-12)13(17)8-10-18-14-3-1-2-9-16-14/h1-10H/b10-8+

InChI Key

SAYIQTCKHKPWJV-CSKARUKUSA-N

Isomeric SMILES

C1=CC=NC(=C1)S/C=C/C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=NC(=C1)SC=CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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